Piperaquine phosphate
Descripción general
Descripción
El fosfato de piperaquina es un fármaco antimalárico que se sintetizó por primera vez en la década de 1960. Es un compuesto bisquinolina utilizado ampliamente en China e Indochina para la profilaxis y el tratamiento de la malaria. El fosfato de piperaquina es conocido por su lenta absorción y su larga vida media biológica, lo que lo convierte en un fármaco asociado eficaz en terapias combinadas con derivados de la artemisinina .
Mecanismo De Acción
El fosfato de piperaquina ejerce sus efectos antimaláricos acumulándose en la vacuola digestiva del parásito Plasmodium. Interfiere con la desintoxicación de la hemoglobina en hemozoína, lo que lleva a la acumulación de hemoglobina tóxica y la muerte posterior del parásito. Los objetivos moleculares incluyen la vía de desintoxicación de la hemoglobina y la vacuola digestiva del parásito .
Análisis Bioquímico
Biochemical Properties
Piperaquine phosphate plays a significant role in biochemical reactions, particularly in the context of malaria treatment. It interacts with various enzymes and proteins within the Plasmodium falciparum parasite, the causative agent of malaria . The nature of these interactions primarily involves the inhibition of the parasite’s haem detoxification pathway .
Cellular Effects
This compound has profound effects on the cells of the Plasmodium falciparum parasite. It influences cell function by inhibiting the parasite’s haem detoxification pathway . This inhibition disrupts the parasite’s metabolic processes, leading to its eventual death .
Molecular Mechanism
The molecular mechanism of action of this compound is thought to be similar to that of Chloroquine . It is believed to function by accumulating in the parasite’s digestive vacuole and interfering with the detoxification of heme into hemozoin .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The drug exhibits a long elimination half-life of approximately 30 days . This prolonged activity allows for sustained therapeutic effects against the malaria parasite .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Lower piperaquine exposures were observed in small children (<25 kg) compared to larger children and adults (≥25 kg) after administration of the manufacturers’ currently recommended dose regimens .
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes N-dealkylation, separating its aliphatic bridge from one of the nitrogen-containing rings . The resulting aldehyde is then oxidized to a carboxylic acid to form the primary metabolite .
Transport and Distribution
This compound is thought to distribute into a central compartment with an apparent volume of 26.7 L/kg, and two peripheral compartments with apparent volumes of 76.8 L/kg and 617 L/kg . These combine for a total volume of distribution of 720.5 L/kg .
Subcellular Localization
The subcellular localization of this compound is primarily within the digestive vacuole of the Plasmodium falciparum parasite . Here, it interferes with the detoxification of heme, disrupting the parasite’s metabolic processes and leading to its death .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El fosfato de piperaquina se puede sintetizar mediante un proceso de varios pasos que implica la reacción de 4,7-dicloroquinolina con piperazina para formar bisquinolina. Las condiciones de reacción suelen implicar calentar los reactivos en un disolvente adecuado, como etanol o metanol .
Métodos de producción industrial: La producción industrial de fosfato de piperaquina implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye la purificación del producto final mediante técnicas de recristalización o cromatografía .
Análisis De Reacciones Químicas
Tipos de reacciones: El fosfato de piperaquina experimenta diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución.
Reactivos y condiciones comunes:
Oxidación: El fosfato de piperaquina se puede oxidar utilizando reactivos como el peróxido de hidrógeno o el permanganato de potasio en condiciones ácidas.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución suelen implicar reactivos nucleófilos como aminas o tioles.
Productos principales: Los principales productos formados a partir de estas reacciones incluyen diversos derivados del fosfato de piperaquina, como compuestos hidroxilados o alquilados .
Aplicaciones Científicas De Investigación
El fosfato de piperaquina tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto de referencia en química analítica para el desarrollo y validación de métodos analíticos.
Biología: En la investigación biológica, el fosfato de piperaquina se utiliza para estudiar los mecanismos de actividad antimalárica y resistencia.
Medicina: Clínicamente, se utiliza en terapias combinadas para el tratamiento de la malaria no complicada y grave.
Industria: En la industria farmacéutica, el fosfato de piperaquina se utiliza en la formulación de fármacos antimaláricos
Comparación Con Compuestos Similares
El fosfato de piperaquina es estructuralmente similar a otros fármacos antimaláricos, como la cloroquina y la amodiaquina. Tiene una vida media más larga y mejor tolerabilidad en comparación con la cloroquina. A diferencia de la cloroquina, el fosfato de piperaquina se utiliza en terapias combinadas para reducir el riesgo de desarrollo de resistencia .
Compuestos similares:
- Cloroquina
- Amodiaquina
- Mefloquina
- Primaquina
Las propiedades únicas del fosfato de piperaquina, como su larga vida media y su eficacia en terapias combinadas, lo convierten en un compuesto valioso en la lucha contra la malaria.
Actividad Biológica
Piperaquine phosphate (PQ) is an antimalarial agent that has gained attention due to its efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This article explores the biological activity of PQ, focusing on its pharmacological effects, metabolic pathways, and clinical implications.
Piperaquine is a bisquinoline derivative that exhibits its antimalarial activity primarily through interference with the heme detoxification process in malaria parasites. It inhibits the polymerization of heme into hemozoin, leading to toxic accumulation of free heme within the parasite, which ultimately results in cell death. This mechanism is similar to that of chloroquine but with a distinct chemical structure that provides a different resistance profile.
Pharmacokinetics and Metabolism
Piperaquine is characterized by its high lipid solubility, which facilitates its absorption and distribution in the body. After oral administration, it undergoes extensive metabolism, primarily in the liver. The major metabolites include M1 and M2, both of which retain antimalarial activity. The pharmacokinetic parameters are crucial for understanding its clinical efficacy:
- Half-life : Approximately 10 days, allowing for once-a-week dosing in combination therapies.
- Bioavailability : High; however, food intake can influence absorption rates.
- Metabolites : M1 and M2 exhibit significant antiplasmodial activity with IC50 values around 30 nM against P. falciparum strains .
Antimalarial Efficacy
Piperaquine has demonstrated potent antiplasmodial activity in various studies. The following table summarizes key findings regarding its efficacy:
In clinical settings, PQ has been used in combination therapies, notably with dihydroartemisinin (DHA), which enhances its efficacy and reduces the potential for resistance development.
Case Studies
Several clinical studies have highlighted the effectiveness and safety profile of this compound:
- Combination Therapy Study : A fixed-dose combination of arterolane maleate and this compound was evaluated for safety and efficacy in pediatric populations. Results indicated significant reductions in parasitemia without severe adverse effects .
- Pharmacokinetic Study : In a study involving healthy volunteers, piperaquine's pharmacokinetics were assessed after multiple doses. The study found that PQ concentrations remained above therapeutic levels for extended periods, supporting its use in intermittent preventive therapy .
Safety Profile
Piperaquine is generally well-tolerated, with a low incidence of severe adverse effects reported in clinical trials. Common side effects include gastrointestinal disturbances and mild elevations in liver enzymes, which typically resolve upon discontinuation or dose adjustment.
Propiedades
IUPAC Name |
7-chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline;phosphoric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32Cl2N6.H3O4P/c30-22-2-4-24-26(20-22)32-8-6-28(24)36-16-12-34(13-17-36)10-1-11-35-14-18-37(19-15-35)29-7-9-33-27-21-23(31)3-5-25(27)29;1-5(2,3)4/h2-9,20-21H,1,10-19H2;(H3,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KATNPMSTHHZOTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)C5=C6C=CC(=CC6=NC=C5)Cl.OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35Cl2N6O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601006108 | |
Record name | Phosphoric acid--4,4'-[propane-1,3-diyldi(piperazine-4,1-diyl)]bis(7-chloroquinoline) (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601006108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
633.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85547-56-4 | |
Record name | Piperaquine phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85547-56-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperaquine phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085547564 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphoric acid--4,4'-[propane-1,3-diyldi(piperazine-4,1-diyl)]bis(7-chloroquinoline) (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601006108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIPERAQUINE PHOSPHATE (1:1) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5A17BAT3GK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Piperaquine phosphate against malaria?
A1: While the exact mechanism is still under investigation, this compound, a bisquinoline antimalarial drug, is believed to exert its action by interfering with the parasite's heme detoxification pathway. [, , ] Malaria parasites degrade hemoglobin for nutrients, releasing heme as a byproduct. This compound is thought to inhibit the parasite's ability to convert toxic free heme into non-toxic hemozoin, leading to parasite death. []
Q2: How does this compound differ in its action from dihydroartemisinin, a common partner drug?
A2: Dihydroartemisinin, an artemisinin derivative, acts more rapidly against malaria parasites, primarily targeting those in the early stages of infection. [] this compound, with its longer half-life, provides a sustained antimalarial effect, eliminating parasites that may persist after the initial dihydroartemisinin treatment. This complementary action makes their combination highly effective. [, ]
Q3: What is the molecular formula and weight of this compound?
A3: this compound has a molecular formula of C29H32Cl2N6O8P2 and a molecular weight of 707.5 g/mol. []
Q4: How does the presence of food affect the oral bioavailability of this compound?
A4: Studies indicate that the bioavailability of this compound is significantly enhanced when administered with a moderate-fat meal. [] This improved absorption in the presence of food is likely due to increased solubility of this lipophilic drug.
Q5: What is the stability profile of this compound under various storage conditions?
A5: Research on Dihydroartemisinin this compound tablets highlights the stability of these formulations. [] The specific excipients used, including starch, dextrin, and sodium carboxymethyl starch, contribute to maintaining the drug's stability and preventing discoloration over extended periods. []
Q6: What is the typical elimination half-life of this compound in humans?
A6: this compound is known for its long elimination half-life, typically ranging from 11 to 23 days in healthy individuals. [] This extended half-life contributes to its prolonged antimalarial effect and suitability for use in combination therapies.
Q7: Does this compound exhibit accumulation upon repeated dosing?
A7: Yes, this compound shows a 3- to 7-fold accumulation in plasma following multiple doses. [] This accumulation is an important consideration for dosage regimens, especially in long-term prophylaxis or treatment.
Q8: What are the standard in vivo models used to assess the antimalarial efficacy of this compound?
A8: The efficacy of this compound has been extensively evaluated in murine models infected with Plasmodium berghei. [, , ] Researchers use this model to determine parasite clearance times, recrudescence rates, and assess the synergistic effects of this compound when combined with other antimalarials like dihydroartemisinin.
Q9: Has the efficacy of this compound been established in clinical trials for uncomplicated malaria?
A9: Yes, numerous clinical trials have demonstrated the efficacy of this compound, particularly in combination with dihydroartemisinin, for treating uncomplicated malaria caused by Plasmodium falciparum. [, , , ] These studies have consistently shown high cure rates, rapid parasite clearance, and favorable safety profiles.
Q10: Has resistance to this compound been observed in Plasmodium falciparum?
A10: While this compound has been effective, studies have reported the emergence of resistance in some regions, particularly in Southeast Asia. [] This highlights the importance of continued surveillance and the need for new antimalarial drugs or strategies to combat emerging resistance.
Q11: What analytical techniques are commonly employed to quantify this compound in biological samples?
A11: High-performance liquid chromatography (HPLC) coupled with various detection methods, particularly UV detection, is widely used for the quantification of this compound in plasma samples. [, , , , , , , ] These methods are sensitive, specific, and allow for accurate determination of drug levels in pharmacokinetic studies.
Q12: Have there been efforts to develop and validate rapid screening methods for this compound in pharmaceutical formulations?
A12: Yes, researchers have successfully transferred thin-layer chromatography (TLC) screening methods, commonly used for detecting counterfeit pharmaceuticals, to quantitative high-performance TLC (HPTLC)-densitometry methods for this compound. [] This advancement allows for more rapid and cost-effective quality control analysis of this compound-containing medications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.